Nicotone
Description
Significance of Nicotine (B1678760) in Neuroscientific Research
In neuroscientific research, nicotine serves as a powerful pharmacological agent to explore the intricacies of the cholinergic system, specifically focusing on nicotinic acetylcholine (B1216132) receptors (nAChRs) brainfacts.orgnorthwestern.edu. Its application allows scientists to investigate the roles of these receptors in modulating neurotransmitter release and neuronal excitability frontiersin.org. Research has leveraged nicotine to gain insights into cognitive functions such as attention, memory, and learning rjptonline.orghowstuffworks.comconsensus.appfrontiersin.orgmdpi.com. For instance, studies have indicated that nicotine can improve attention and working memory in certain tasks rjptonline.org.
Furthermore, nicotine is employed in studies aimed at understanding the neurobiological underpinnings of various neurological disorders, including Alzheimer's disease and Parkinson's disease, by examining its effects on neuronal health and function, and its interaction with processes like neuroprotection and synaptic plasticity frontiersin.orgconsensus.appmdpi.comnih.gov. The development of advanced research tools, such as biosensors that visualize nicotine's movement within cells and photoactivatable nicotine compounds, has further enhanced the capacity to study its precise effects on nAChRs and associated cellular processes northwestern.eduneurosciencenews.com.
Foundational Concepts of Nicotine's Central Actions
Nicotine exerts its central actions primarily by mimicking the endogenous neurotransmitter acetylcholine (ACh) and binding to neuronal nicotinic acetylcholine receptors (nAChRs) brainfacts.orghowstuffworks.comoxfordre.com. These receptors are ligand-gated ion channels that, upon activation, undergo a conformational change, allowing the influx of cations (e.g., Ca2+, Na+, K+) into the cell, thereby modulating neuronal activity frontiersin.org.
nAChR Subtypes and Distribution: Neuronal nAChRs are pentameric proteins formed by various combinations of alpha (α2-α10) and beta (β2-β4) subunits oxfordre.comfrontiersin.orgresearchgate.netnih.gov. This combinatorial assembly results in a diverse array of nAChR subtypes with distinct pharmacological and biophysical properties nih.gov. The most abundant nAChR subtypes in the mammalian brain are the heteromeric α4β2* (where * indicates the possibility of other subunits like α5, α6, or β3) and the homomeric α7 receptors nih.govoxfordre.comfrontiersin.orgresearchgate.netnih.govoup.comnih.govfrontiersin.org. The α4β2* subtype exhibits a high affinity for nicotine, while the α7 subtype generally has a lower affinity oxfordre.comresearchgate.netoup.comnih.govfrontiersin.orgoup.com.
These receptors are widely distributed across various brain regions, including the ventral tegmental area (VTA), nucleus accumbens (NAc), hippocampus, prefrontal cortex (PFC), and amygdala frontiersin.org. nAChRs can be located presynaptically, where they modulate neurotransmitter release, or postsynaptically, where they mediate excitatory synaptic transmission oxfordre.com.
Neurotransmitter Modulation by Nicotine: Activation of nAChRs by nicotine leads to the release or modulation of numerous neurotransmitters, contributing to its diverse effects on brain function rjptonline.orghowstuffworks.comnih.govroyalsocietypublishing.org.
Dopamine (B1211576) (DA): Nicotine significantly increases dopamine release, particularly in the mesolimbic reward pathway involving the VTA and NAc rjptonline.orghowstuffworks.comnih.govnih.govnih.gov. This effect is primarily mediated by the activation of α4β2* nAChRs located on dopaminergic neurons and by indirect modulation of glutamatergic and GABAergic inputs to these neurons frontiersin.orgnih.govnih.gov.
Glutamate (B1630785): As the brain's primary excitatory neurotransmitter, glutamate release is enhanced by nicotine's activation of presynaptic nAChRs rjptonline.orghowstuffworks.comnih.govroyalsocietypublishing.org. This augmentation of glutamate release can strengthen synaptic connections, a process crucial for learning and memory howstuffworks.com.
Gamma-aminobutyric acid (GABA): Nicotine can also influence GABA, the main inhibitory neurotransmitter. Activation of nAChRs on GABAergic neurons can lead to a transient inhibition of GABA release, which in turn can disinhibit dopaminergic activity frontiersin.orgnih.govroyalsocietypublishing.org.
Acetylcholine (ACh) and Norepinephrine (B1679862): Nicotine's interaction with nAChRs increases the release of acetylcholine and norepinephrine, contributing to heightened arousal and wakefulness rjptonline.orghowstuffworks.com.
Endorphins: Nicotine has been shown to increase the levels of endorphins, which are endogenous opioid peptides, contributing to feelings of euphoria and a reduction in the perception of pain and physical stress rjptonline.orghowstuffworks.comyale.edu.
nAChR Desensitization and Upregulation: Exposure to nicotine induces dynamic changes in nAChR function and expression.
Desensitization: Upon continuous exposure to nicotine, nAChRs undergo desensitization, a reversible process where the receptor becomes temporarily unresponsive to further agonist stimulation rjptonline.orgoxfordre.comfrontiersin.orgoup.comoup.commdpi.comnih.gov. The kinetics of desensitization vary by subtype; α7 receptors tend to desensitize rapidly, while α4β2* receptors show a more sustained response before desensitization occurs oxfordre.com.
Upregulation: Chronic exposure to nicotine leads to an increase in the number of nAChRs expressed on the cell surface, a phenomenon known as upregulation frontiersin.orgoup.comfrontiersin.orgnih.govmdpi.comnih.govnih.govjneurosci.org. This process is hypothesized to be initiated by the desensitization of nAChRs nih.gov. Upregulation is subtype-specific, with α4β2* nAChRs being particularly prone to this adaptation frontiersin.orgfrontiersin.orgmdpi.com. Mechanisms contributing to upregulation include "pharmacological chaperoning," where intracellular nicotine promotes the assembly and trafficking of nAChR subunits to the cell surface mdpi.com. Upregulated receptors may also exhibit altered functional properties, such as a reduced rate of desensitization jneurosci.org.
Table 1: Key Neuronal Nicotinic Acetylcholine Receptor Subtypes and Properties
| nAChR Subtype | Subunit Composition | Primary Brain Distribution | Nicotine Affinity | Desensitization Rate | Primary Role/Effect (Research Context) |
| α4β2 | α4, β2 (± α5, α6, β3) | VTA, NAc, Hippocampus, PFC, Amygdala (widespread) frontiersin.orgfrontiersin.org | High oxfordre.comresearchgate.netoup.comfrontiersin.org | Slower/Sustained oxfordre.com | Modulates dopamine release, involved in synaptic plasticity frontiersin.orgnih.gov |
| α7 | Homomeric α7 | Hippocampus, Cortex (widespread) nih.govfrontiersin.orgfrontiersin.org | Low oxfordre.comresearchgate.netoup.com | Rapid oxfordre.com | Involved in neuroprotection, modulates glutamate release nih.govnih.gov |
| α3β4 | α3, β4 (± α5) | Medial Habenula, Interpeduncular Nucleus, Locus Coeruleus (restricted) researchgate.netnih.govfrontiersin.org | Low nih.govnih.gov | Slower nih.gov | Primarily in peripheral nervous system, but also specific brain regions nih.govfrontiersin.org |
Table 2: Neurotransmitters Modulated by Nicotine and Their Central Actions
| Neurotransmitter | Primary Central Actions Modulated by Nicotine |
| Dopamine | Reward, motivation, reinforcement rjptonline.orghowstuffworks.comnih.govnih.gov |
| Glutamate | Excitatory neurotransmission, learning, memory, synaptic plasticity rjptonline.orghowstuffworks.comnih.govroyalsocietypublishing.org |
| GABA | Inhibitory neurotransmission, modulation of neuronal excitability frontiersin.orgnih.govroyalsocietypublishing.org |
| Acetylcholine | Arousal, wakefulness, cognitive functions (attention, memory) rjptonline.orghowstuffworks.com |
| Norepinephrine | Arousal, wakefulness rjptonline.orghowstuffworks.com |
| Serotonin (B10506) | Mood regulation rjptonline.orgnih.gov |
| Endorphins | Pain reduction, euphoria, stress modulation rjptonline.orghowstuffworks.comyale.edu |
Structure
2D Structure
3D Structure
Properties
CAS No. |
15769-88-7 |
|---|---|
Molecular Formula |
C10H14N2O |
Molecular Weight |
178.23 g/mol |
IUPAC Name |
2-methyl-6-pyridin-3-yloxazinane |
InChI |
InChI=1S/C10H14N2O/c1-12-7-3-5-10(13-12)9-4-2-6-11-8-9/h2,4,6,8,10H,3,5,7H2,1H3 |
InChI Key |
RSFSUBQOZSKHFU-UHFFFAOYSA-N |
SMILES |
CN1CCCC(O1)C2=CN=CC=C2 |
Canonical SMILES |
CN1CCCC(O1)C2=CN=CC=C2 |
Synonyms |
2-methyl-6-(3-pyridyl)tetrahydro-1,2-oxazine nicotone |
Origin of Product |
United States |
Molecular and Cellular Mechanisms of Nicotine Action
Intracellular Signaling Cascades Modulated by Nicotine (B1678760)
Mitogen-Activated Protein Kinase (MAPK) Pathways
Mitogen-Activated Protein Kinases (MAPKs) are a family of serine/threonine protein kinases that play crucial roles in transducing extracellular signals to intracellular responses, regulating fundamental cellular activities including growth, proliferation, differentiation, and stress responses. Nicotine has been shown to modulate several key MAPK subfamilies.
Nicotine rapidly activates the Extracellular Signal-Regulated Kinase 1/2 (ERK1/2) pathway in various cell types. This activation is often linked to increased cell proliferation and survival. For instance, in human bladder cancer T24 cells, nicotine simultaneously activates ERK1/2 and STAT3 signaling pathways through nAChRs and β-adrenoceptors, leading to increased Cyclin D1 expression and cell proliferation. wikipedia.orgwikipedia.orgnih.gov Similarly, in human mammary epithelial-like MCF10A and cancerous MCF7 cells, nicotine enhances ERK activation. nih.gov In human renal proximal tubular epithelial (HK-2) cells, nicotine treatment increases the phosphorylation of ERK, suggesting its activation. nih.gov Furthermore, in human nasopharyngeal carcinoma cells, nicotine promotes the phosphorylation of ERK1/2, but not JNK and p38 proteins, thereby activating the ERK/MAPK signaling pathway, which contributes to cell proliferation. mrc.ac.uk Studies in pancreatic tumor cell line AR42J also demonstrated that nicotine induces phospho-ERK1/2 activation, leading to enhanced cell proliferation.
The activation of ERK1/2 by nicotine is often rapid and can be sustained, contributing to long-term cellular adaptations. This pathway is considered a significant player in nicotine-induced cell proliferation across different tissue types.
The role of p38 MAPK in nicotine signaling is more varied across different cell types and contexts. In some studies, nicotine has been shown to activate p38 MAPK. For example, nicotine stimulation rapidly increased p38 MAPK activation in vascular smooth muscle cells and fibroblasts. wikipedia.org In human renal proximal tubular epithelial (HK-2) cells, nicotine treatment increased the expression of p38 MAPK, suggesting its activation. nih.gov Additionally, nicotine has been reported to stimulate the phosphorylation of p38 MAPK in human gastric cancer cells, leading to increased matrix metalloproteinase-9 (MMP-9) expression. guidetopharmacology.org
However, other research indicates that nicotine may have no significant effect on p38 MAPK activity in certain scenarios. In a mouse model of Parkinson's disease, no significant difference in the expression of the p38/MAPK pathway was found in nigrostriatal regions after nicotine treatment. researchgate.net Similarly, in studies involving human lung cancer cells, nicotine appeared to have no effect on the activities of p38 MAP kinases. citeab.com In human nasopharyngeal carcinoma cells, nicotine promoted ERK1/2 phosphorylation but not p38. mrc.ac.uk This suggests that the involvement of p38 MAPK in nicotine's effects is context-dependent.
The c-Jun N-terminal Kinase (JNK) pathway is another MAPK subfamily often associated with cellular stress and apoptosis. Nicotine's influence on JNK signaling also shows variability. In human renal proximal tubular epithelial (HK-2) cells, nicotine treatment increased the phosphorylation of JNK, suggesting its activation, which contributed to apoptosis. nih.gov In a mouse model of Parkinson's disease, nicotine could significantly inhibit the elevated p-JNK/JNK ratio in the substantia nigra, suggesting a modulatory role in neuroprotection. researchgate.net In human colorectal cancer cells, nicotine increased the phosphorylation of JNK.
Conversely, some studies report no effect of nicotine on JNK activity. In human lung cancer cells, nicotine appeared to have no effect on the activities of c-Jun NH2-terminal protein kinase (JNK). citeab.com Similarly, in human nasopharyngeal carcinoma cells, nicotine promoted ERK1/2 phosphorylation but not JNK. mrc.ac.uk This highlights the complex and cell-specific nature of nicotine's impact on JNK signaling.
Table 1: Summary of Nicotine's Effects on MAPK Pathways
| MAPK Pathway | Cell Type / Model | Nicotine Effect | Key Findings / Outcome | Citation |
| ERK1/2 | Human bladder cancer T24 cells | Activation | Increased Cyclin D1 expression, cell proliferation. | wikipedia.orgwikipedia.orgnih.gov |
| ERK1/2 | Human mammary epithelial/cancerous MCF10A/MCF7 cells | Activation | Enhanced cell migration. | nih.gov |
| ERK1/2 | Human renal proximal tubular epithelial (HK-2) cells | Activation | Increased phosphorylation, contributing to apoptosis. | nih.gov |
| ERK1/2 | Human nasopharyngeal carcinoma cells | Activation | Promoted phosphorylation, increased cell proliferation. | mrc.ac.uk |
| ERK1/2 | Pancreatic tumor cell line AR42J | Activation | Enhanced cell proliferation. | |
| p38 MAPK | Vascular smooth muscle cells and fibroblasts | Activation | Increased proliferation. | wikipedia.org |
| p38 MAPK | Human renal proximal tubular epithelial (HK-2) cells | Activation | Increased expression. | nih.gov |
| p38 MAPK | Human gastric cancer cells | Activation | Increased MMP-9 expression. | guidetopharmacology.org |
| p38 MAPK | Nigrostriatal regions (mouse PD model) | No significant difference | - | researchgate.net |
| p38 MAPK | Human lung cancer cells | No effect | - | citeab.com |
| JNK | Human renal proximal tubular epithelial (HK-2) cells | Activation | Increased phosphorylation, contributing to apoptosis. | nih.gov |
| JNK | Substantia nigra (mouse PD model) | Inhibition of elevated p-JNK/JNK ratio | Neuroprotective effects. | researchgate.net |
| JNK | Human colorectal cancer cells | Increased phosphorylation | Enhanced invasion and metastasis. | |
| JNK | Human lung cancer cells | No effect | - | citeab.com |
| JNK | Human nasopharyngeal carcinoma cells | No effect | - | mrc.ac.uk |
p38 MAPK Signaling
Protein Kinase C (PKC) and Protein Kinase A (PKA) Pathways
Nicotine's interaction with Protein Kinase C (PKC) and Protein Kinase A (PKA) pathways is critical for many of its downstream effects.
Regarding Protein Kinase A (PKA), nicotine can activate cAMP-dependent PKA via α7-nAChR activation, as observed in isolated intestinal stem cells. guidetopharmacology.org PKA plays a critical role as a downstream effector to inhibit the NF-κB pathway in B lymphocytes. uio.no The product of adenylyl cyclase (AC), cAMP, can activate PKA, which, along with CaMKs, can eventually activate ERK1/2. guidetopharmacology.org
Table 2: Nicotine's Modulation of PKC and PKA Pathways
| Pathway | Cell Type / Model | Nicotine Effect | Key Findings / Outcome | Citation |
| PKC | Human mammary epithelial/cancerous MCF10A/MCF7 cells | Enhanced activity (PKCα) | Promotes cell migration. | nih.gov |
| PKC | Human lung cancer cells | Activation | Inhibits apoptosis. | citeab.com |
| PKC | Human brain endothelial cells | Activation | Increases PAI-1 production. | nih.gov |
| PKC | Intestinal stem cells | Activation | Induces YAP/TAZ and Notch signaling. | guidetopharmacology.org |
| PKCι | Human lung cancer cells | Activation | Induces phosphorylation of calpains, enhances migration and invasion. | mrc.ac.uk |
| PKA | Intestinal stem cells | Activation | Via α7-nAChR, contributes to YAP/TAZ and Notch signaling. | guidetopharmacology.org |
| PKA | Human monocytes (indirect) | Downstream effector | Inhibits NF-κB pathway. | uio.no |
| PKA | General cellular signaling | Activation | Can lead to ERK1/2 activation. | guidetopharmacology.org |
JAK2 Signaling
Janus Kinase 2 (JAK2) is a non-receptor tyrosine kinase involved in cytokine receptor signaling. Nicotine has been reported to activate JAK2. On the ligation of nAChR by nicotine, the tyrosine kinase Janus-activated kinase-2 and transcription factor STAT3 in macrophages are activated. nih.gov This activation of the JAK2-STAT3 signaling pathway through α7nAChR has been linked to anti-inflammatory properties and a possible interaction with the NF-κB pathway in macrophages. uio.no
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a crucial regulator of immune responses, inflammation, cell proliferation, and survival. Nicotine modulates NF-κB activity, often leading to anti-inflammatory or pro-survival effects depending on the cellular context.
Nicotine has been shown to increase NF-κB activation. In human renal proximal tubular epithelial (HK-2) cells, nicotine-induced reactive oxygen species (ROS) generation activated the NF-κB signaling pathway via the MAPK pathway, leading to apoptosis. nih.gov Specifically, nicotine increased the nuclear expression of the NF-κB p65 subunit, which was attenuated by ERK and JNK inhibitors, but not by a p38 MAPK inhibitor, indicating that ERK and JNK pathways modulate NF-κB activation in this context. nih.gov
In human monocytes, pharmacological concentrations of nicotine inhibit the production of proinflammatory mediators by suppressing I-κB phosphorylation and subsequent NF-κB transcriptional activity, mediated through the nicotinic acetylcholine (B1216132) receptor α7 (α7nAChR). uio.no This suggests an immunosuppressive role for nicotine via NF-κB inhibition in certain immune cells. In macrophages, nicotine significantly enhanced the expression of non-canonical NF-κB subunits, specifically Rel-B and p100, and increased NF-κB p52 translocation and activation, which may induce anti-apoptotic genes. guidetopharmacology.org Nicotine-induced neuroprotection against cognitive dysfunction in aged rats also involved the inhibition of the NF-κB signaling pathway, reducing proinflammatory cytokine release in the hippocampus. google.com
Table 3: Nicotine's Influence on JAK2 and NF-κB Signaling
| Pathway | Cell Type / Model | Nicotine Effect | Key Findings / Outcome | Citation |
| JAK2 | Macrophages | Activation | Leads to STAT3 activation. | nih.govuio.no |
| NF-κB | Human renal proximal tubular epithelial (HK-2) cells | Activation | Via MAPK pathway (ERK/JNK), contributes to apoptosis. | nih.gov |
| NF-κB | Human monocytes | Inhibition of transcriptional activity | Suppresses proinflammatory mediator production via α7nAChR. | uio.no |
| NF-κB | Macrophages | Upregulation of subunits (Rel-B, p100), increased p52 translocation | Induces anti-apoptosis and macrophage survival. | guidetopharmacology.org |
| NF-κB | Hippocampus (aged rats) | Inhibition | Reduces proinflammatory cytokine release, neuroprotection. | google.com |
Neurobiological Effects of Nicotine
Nicotine-Induced Neural Plasticity and Neuroadaptations
Long-Term Neuroadaptations and Circuit Reorganization
Chronic exposure to nicotine (B1678760) induces profound and enduring neuroadaptations within the brain, leading to significant reorganization of neural circuits, particularly those involved in reward, learning, and memory. These long-term changes are critical to the development and persistence of nicotine dependence.
A primary neuroadaptation involves the nicotinic acetylcholine (B1216132) receptors (nAChRs) themselves. Prolonged nicotine exposure results in a complex interplay of receptor desensitization and subsequent upregulation. While acute nicotine initially activates nAChRs, continuous presence of the agonist leads to their desensitization, rendering them temporarily non-responsive pnas.orguky.edu. Paradoxically, this desensitization is often followed by an increase in the total number of nAChRs, a phenomenon known as upregulation pnas.orgconsensus.appnih.gov. This upregulation is particularly notable for the α4β2* nAChR subtype, which is widely distributed in the brain and plays a key role in nicotine's effects pnas.orgconsensus.appfrontiersin.orgjneurosci.org. The functional consequences of this upregulation are complex and cell-type specific; for instance, upregulated α4* receptors on GABAergic neurons in the ventral tegmental area (VTA) can lead to increased basal firing rates of these inhibitory neurons, which in turn can decrease the basal firing and response to nicotine of dopaminergic neurons jneurosci.org. Conversely, α7 nAChRs, while also desensitizing, exhibit rapid recovery, contributing to a net excitatory effect on dopaminergic neurons and playing a role in long-term potentiation (LTP) pnas.orgmdpi.com.
Table 1: Key Nicotinic Acetylcholine Receptor (nAChR) Neuroadaptations with Chronic Nicotine Exposure
| nAChR Subtype | Primary Adaptation | Functional Consequence | Affected Neurons/Regions (Examples) | References |
| α4β2 | Upregulation, Desensitization | Increased number, but reduced sensitivity; altered basal firing rates | GABAergic neurons (VTA, substantia nigra pars reticulata), Dopaminergic neurons (VTA) | pnas.orgconsensus.appnih.govjneurosci.orgmdpi.com |
| α7 | Desensitization, Rapid Recovery | Contributes to net excitatory effect, critical for LTP induction | Glutamatergic neurons (VTA, PFC, hippocampus) | pnas.orgmdpi.com |
| General nAChRs | Receptor Inactivation | Leads to tolerance and dependence | Various brain regions | uky.edupreprints.orgjournal-jop.org |
Beyond receptor changes, chronic nicotine significantly impacts synaptic plasticity, the ability of synapses to strengthen or weaken over time. Nicotine can facilitate the induction of long-term potentiation (LTP), a cellular mechanism underlying learning and memory, in various brain regions. Studies have shown that chronic nicotine exposure can enhance LTP in the amygdala, a brain structure crucial for emotional memory, in a pathway-specific manner nih.gov. This facilitation is mediated by the removal of GABAergic inhibition and is dependent on NMDA receptor activation, and can be prevented by blocking α7 or β2 nAChRs nih.gov. Similarly, chronic nicotine exposure can enhance LTP in the hippocampus, a region vital for contextual fear memory and other cognitive functions jneurosci.orgnih.govnih.gov. This synaptic facilitation can be long-lasting, persisting for days after nicotine cessation nih.gov.
Table 2: Impact of Chronic Nicotine on Synaptic Plasticity and Brain Regions
| Brain Region/Circuit | Synaptic Plasticity Effect | Specific Findings/Mechanisms | References |
| Mesolimbic Dopamine (B1211576) Pathway (VTA, Nucleus Accumbens) | Sensitization of reward circuitry, altered firing patterns | Increased dopamine release, long-term potentiation (LTP) in synaptic connections, altered VTA DA neuron burst firing mdpi.compreprints.orgpnas.org | pnas.orgmdpi.compreprints.orgpnas.org |
| Amygdala | Facilitation of LTP | Pathway-specific enhancement (cortical-lateral amygdala pathway), mediated by GABAergic inhibition removal and NMDA receptor activation nih.gov | nih.gov |
| Hippocampus | Enhanced LTP, morphological changes | Increased α4* fluorescence on glutamatergic axons, reduced dendritic length of CA1 pyramidal neurons jneurosci.orgnih.govnih.gov | jneurosci.orgnih.govnih.gov |
| Prefrontal Cortex (PFC) | Altered synaptic plasticity rules, structural changes | Disruption of neural circuit development, changes in metabotropic glutamate (B1630785) receptor expression, diminished volume frontiersin.orgbonoi.orgresearchgate.net | frontiersin.orgbonoi.orgresearchgate.net |
| Insular Cortex | Enhanced synaptic transmission, plasticity, and intrinsic excitability | Increased excitatory synaptic inputs onto layer V pyramidal neurons, decreased spike timing precision mdpi.com | mdpi.com |
The reorganization of neural circuits extends to various neurotransmitter systems. Chronic nicotine exposure alters the activity of dopaminergic, glutamatergic, and GABAergic neurons, which are interconnected within key brain circuits. For instance, nicotine influences the activity of midbrain dopaminergic neurons in the VTA, which project to striatal structures like the nucleus accumbens pnas.orgnih.govpnas.org. The long-term effects involve changes in the synaptic properties of afferent projections to VTA dopamine neurons pnas.org. Chronic nicotine can also lead to changes in glutamate receptor expression and scaffolding proteins, which are often associated with synaptic plasticity . Furthermore, chronic exposure can reduce brain monoamine oxidase A and B (MAOA and MAOB) activity, which leads to increased levels of monoaminergic neurotransmitters like dopamine and norepinephrine (B1679862) in synapses, further augmenting nicotine's effects and contributing to dependence nih.govpreprints.org.
The developing adolescent brain is particularly vulnerable to these long-term neuroadaptations. Nicotine exposure during adolescence can induce lasting alterations in neural circuits, affecting brain architecture, chemistry, and neurobehavioral activity bonoi.orgresearchgate.netmdpi.comwikipedia.org. This includes changes in the prefrontal cortex, which can lead to impaired cognitive functions such as decision-making, memory, and attention frontiersin.orgbonoi.orgresearchgate.net. Studies in mice have shown that chronic nicotine exposure during adolescence can result in long-term impairments in contextual fear learning, increased depressive-like behaviors, and reduced dendritic length of neurons in the CA1 region of the hippocampus nih.gov. These persistent structural and functional changes contribute to the high susceptibility of adolescents to nicotine addiction and potential long-term cognitive deficits nih.govbonoi.orgmdpi.comwikipedia.org.
Epigenetic Modifications in Response to Nicotine Exposure
DNA Methylation Changes
DNA methylation, primarily involving the addition of a methyl group to cytosine residues within CpG dinucleotides, is a crucial epigenetic mechanism that can regulate gene expression. frontiersin.org Nicotine (B1678760) exposure has been consistently linked to alterations in DNA methylation patterns across various tissues and developmental stages. wikipedia.orgarchbronconeumol.org
Research indicates that nicotine can influence DNA methylation through several mechanisms. It can impact proteins involved in DNA methylation, such as DNA methyltransferase 1 (DNMT1). For example, nicotine has been shown to downregulate the DNMT1 gene, which has a cAMP response element in its promoter, leading to decreased DNMT1 expression. wikipedia.orgpnas.org This reduction in DNMT1 can lead to hypomethylation of certain gene promoters, such as the glutamic acid decarboxylase 67 (GAD67) promoter in the frontal cortex, potentially affecting gamma-aminobutyric acid (GABA)ergic neurotransmission. pnas.org
Furthermore, research utilizing electronic cigarette exposure has demonstrated nicotine dose-dependent alterations in DNA methylation in white blood cells. nih.gov These changes include global DNA methylation and hydroxymethylation losses, similar to those observed in traditional smokers. activemotif.com Specific CpG sites, such as cg05575921 in the aryl hydrocarbon receptor repressor (AHRR) gene, show significant hypomethylation in smokers. frontiersin.org AHRR regulates the aryl hydrocarbon receptor (AHR), which is involved in degrading environmental toxins, and its hypomethylation in smokers suggests increased AHR activation due to smoking exposure. frontiersin.org
The reversibility of these methylation changes upon smoking cessation has also been investigated. While many smoking-related DNA methylation changes are dose-dependent and reversible after cessation, some sites remain differentially methylated even decades after quitting, suggesting persistent epigenetic markers. medrxiv.orgelifesciences.orgoup.com
Here is a summary of observed DNA methylation changes:
| Gene/Region | Methylation Change | Associated Effect/Mechanism | Reference |
| Global DNA | Decrease | General effect of smoking/nicotine exposure | wikipedia.orgactivemotif.com |
| p16, p53 | Hypermethylation | Cell cycle regulation, cancer risk | wikipedia.org |
| CHRNA3, CHRNA5, CHRNB4 | Hypomethylation | Increased nicotine sensitivity, addiction vulnerability | medflixs.com |
| DNMT1 gene | Downregulation (via cAMP response element) | Reduced DNA methyltransferase 1 expression | wikipedia.orgpnas.org |
| GAD67 promoter | Hypomethylation | Altered GABAergic neurotransmission in frontal cortex | pnas.org |
| AHRR (cg05575921) | Hypomethylation | Increased AHR activation, biomarker for smoking/cessation | frontiersin.org |
| BDNF exon IV | Dysregulated (often higher in smokers) | Role in nicotine dependence, altered during cessation | frontiersin.orgnih.gov |
| CYP1A1 | Lower methylation (prenatal exposure) | Increased mRNA expression, detoxification | frontiersin.orgphysiology.org |
| AluYb8 | Lower methylation (in utero exposure) | General global methylation marker | atsjournals.org |
| AXL, PTPRO | Increased methylation (in utero exposure) | Gene-specific changes in detoxification genes | atsjournals.org |
| CACNA1D, GNG12 | Differential methylation | Interaction with nicotinic acetylcholine (B1216132) receptor, reactive to nicotine exposure | elifesciences.org |
Histone Modifications
Histone modifications are crucial epigenetic marks that influence chromatin structure and gene accessibility. Nicotine exposure has been shown to induce various histone modifications, thereby affecting gene expression. wikipedia.orgnih.gov
Histone Acetylation
Histone acetylation, mediated by histone acetyltransferases (HATs) and removed by histone deacetylases (HDACs), generally leads to a more open chromatin structure, facilitating gene transcription. nih.gov Nicotine exposure has been consistently linked to increased histone acetylation, particularly of histones H3 and H4. medflixs.com This increased acetylation "opens" the chromatin, making key genes more accessible for transcription. medflixs.com
Specific genes affected by nicotine-induced histone acetylation include FosB, Brain-Derived Neurotrophic Factor (BDNF), and Dopamine (B1211576) D1 receptor (DRD1), all of which are associated with reward, learning, and memory consolidation, contributing to the persistent nature of addiction. medflixs.com For instance, the persistence of nicotine's effects on the reward circuit is likely mediated by changes in HDAC1 and SIRT1 expression, leading to the regulation of H3K9 acetylation. nih.gov Inhibition of HDACs, such as with phenylbutyrate (PhB), has been shown to abolish nicotine rewarding properties in animal models, highlighting the role of histone acetylation in nicotine's behavioral effects. nih.gov
Histone Methylation
Histone methylation can have varied effects on gene expression, depending on the specific lysine (B10760008) residue and the number of methyl groups added. Nicotine has been observed to influence histone methylation patterns, particularly by reducing certain repressive methylation marks. medflixs.com
For example, nicotine reduces repressive methylation marks such as H3K9me2 and H3K27me3, especially in the promoter regions of genes like BDNF and Cyclin-Dependent Kinase 5 (CDK5). medflixs.com The reduction of these repressive marks leads to increased expression of these genes, which promotes the formation of consumption-related memories and contributes to relapse, even after extended periods of abstinence. medflixs.com Studies in zebrafish models have also investigated histone H3 methylation (H3me3) in the context of nicotine reward, further supporting the role of histone methylation in nicotine's long-lasting effects. nih.gov
Noncoding RNA Expression Modulation
Noncoding RNAs (ncRNAs), including microRNAs (miRNAs) and long noncoding RNAs (lncRNAs), play significant roles in regulating gene expression at transcriptional and post-transcriptional levels. Nicotine exposure has been shown to modulate the expression of these ncRNAs, contributing to its epigenetic effects. wikipedia.orgmedflixs.com
MicroRNAs are small ncRNAs that typically repress gene expression by binding to messenger RNA (mRNA) molecules. Nicotine can alter miRNA expression profiles, which in turn affects the translation or stability of target mRNAs. These changes in miRNA expression are considered part of the epigenetic modifications induced by smoking and nicotine, influencing various cellular processes and disease development. wikipedia.org The modulation of ncRNAs, alongside DNA methylation and histone modifications, helps to "inscribe addiction into the very biology of the brain" by inducing profound and lasting changes in the expression of genes associated with memory and reward. medflixs.com
Nucleosome Repositioning and Chromatin Remodeling
Chromatin remodeling refers to the dynamic alteration of chromatin structure, including nucleosome repositioning, which affects DNA accessibility to transcription factors and other regulatory proteins. Nicotine exposure has been linked to changes in chromatin restructuring, indicating its role in modulating the physical organization of DNA. archbronconeumol.org
While direct detailed research findings on specific nucleosome repositioning events solely due to nicotine are less extensively documented compared to DNA methylation and histone modifications, the broader concept of chromatin remodeling is recognized as an epigenetic mechanism influenced by smoking. archbronconeumol.org This involves ATP-dependent chromatin remodelers that can slide, eject, or restructure nucleosomes, thereby altering gene accessibility. The interplay between DNA methylation, histone modifications, and chromatin remodeling collectively contributes to the altered gene expression profiles observed following nicotine exposure. These structural changes in chromatin are fundamental to how cells regulate gene activation and expression in response to environmental cues like nicotine. frontiersin.org
Epigenetic Regulation of Gene Promoter Regions
Gene promoter regions are critical regulatory sequences where transcription initiation occurs. Epigenetic modifications, particularly DNA methylation and histone modifications, at these regions profoundly influence gene expression. Nicotine exposure has been shown to induce specific epigenetic changes in gene promoter regions, leading to altered gene transcription. frontiersin.org
As highlighted in the DNA methylation section, hypomethylation of promoter regions of specific genes, such as GAD67 and nicotinic acetylcholine receptor subunits (nAChR), has been observed following nicotine exposure. pnas.orgnih.gov This hypomethylation can lead to the upregulation of these genes, affecting neurotransmitter receptor expression and contributing to the neuroadaptations associated with nicotine addiction. nih.gov Conversely, hypermethylation in promoter regions of tumor suppressor genes like p16 and p53 can lead to their downregulation, which is implicated in carcinogenesis. wikipedia.org
Histone modifications also play a significant role in promoter regulation. For instance, the reduction of repressive histone methylation marks (H3K9me2 and H3K27me3) in the promoters of BDNF and CDK5 genes by nicotine leads to their increased expression. medflixs.com This increased expression in promoter regions of genes involved in reward and memory pathways contributes to the persistent effects of nicotine. medflixs.com These epigenetic changes at promoter regions are a key mechanism by which nicotine exerts its long-term effects on gene expression and cellular function. frontiersin.org
Developmental Neurobiology and Nicotine Exposure
Impact of Prenatal Nicotine (B1678760) Exposure on Brain Development
Prenatal nicotine exposure has been conclusively linked to long-term adverse effects on the developing brain. It is associated with the dysregulation of catecholaminergic, serotonergic, and other crucial neurotransmitter systems wikipedia.orgnih.gov. Nicotine can compromise the integrity of the blood-brain barrier, thereby increasing the risk of brain edema and neuroinflammation wikipedia.org. At a cellular level, nicotine exposure during gestation can alter the intensity and timing of brain cell development, disrupting the orderly processes by which neurons replicate and differentiate into functional cells nih.gov.
Human studies have indicated that prenatal nicotine exposure is associated with subtle changes in learning and behavior, alongside an increased susceptibility to nicotine addiction in individuals exposed in utero nih.gov. Structurally, such exposure has been linked to smaller total brain volumes in regions vital for cognitive and emotional processing, including the caudate nucleus, nucleus accumbens, frontal lobe, and cerebellum nih.gov. Furthermore, thinning of the superior frontal and precentral cortex has been observed, correlating with increased affective problems and anxiety nih.gov. Animal models corroborate these findings, demonstrating that prenatal nicotine exposure can reduce levels of norepinephrine (B1679862) and dopamine (B1211576) function in the brain, which are critical for regulating activity and impulsive behaviors nih.gov. A decrease in cell numbers and/or cell size in various brain regions, such as the cortex, hippocampus, cerebellum, brainstem, somatosensory cortex, cuneate nucleus, and hypothalamus, has also been documented nih.gov.
The cognitive impairment resulting from prenatal nicotine exposure in both humans and animal models is attributed to several mechanisms. These include alterations in the composition of nicotinic acetylcholine (B1216132) receptor (nAChR) subunits, an increase in the surface expression of the glutamate (B1630785) receptor subunit GluR2, reduced neurogenesis, altered Akt and ERK1/2 activity, and mitochondrial dysfunction within the hippocampus and cortex europeanreview.org. Epigenetic modifications, such as changes in DNA methylation in brain regions like the preoptic area, hippocampus, and cortex, are also implicated, potentially contributing to neurodevelopmental outcomes like ADHD-like behaviors duke.edu.
Table 1: Impact of Prenatal Nicotine Exposure on Brain Development
| Impact Area | Specific Effect | Source |
| Brain Development | Long-term adverse effects | wikipedia.org |
| Neurotransmitter Systems | Dysregulation of catecholaminergic, serotonergic, and other systems | wikipedia.orgnih.gov |
| Blood-Brain Barrier | Interference, increased risk of edema and neuroinflammation | wikipedia.org |
| Cellular Development | Altered intensity and timing of cell development, perturbed neuronal replication and differentiation | nih.gov |
| Learning & Behavior | Subtle changes, increased nicotine addiction risk | nih.gov |
| Brain Volume | Smaller total brain volume (caudate, nucleus accumbens, frontal lobe, cerebellum) | nih.gov |
| Cortical Thickness | Thinning of superior frontal and precentral cortex | nih.gov |
| Neurotransmitter Function (Animal Models) | Reduced norepinephrine and dopamine function | nih.gov |
| Cell Numbers/Size | Decreased in cortex, hippocampus, cerebellum, brainstem, etc. | nih.gov |
| Cognitive Impairment | Altered nAChR subunits, increased GluR2, reduced neurogenesis, altered Akt/ERK1/2, mitochondrial dysfunction | europeanreview.org |
| Epigenetic Modifications | DNA methylation changes in preoptic area, hippocampus, cortex | duke.edu |
Effects of Adolescent Nicotine Exposure on Neural Maturation
Adolescence represents a crucial period of brain development, during which areas vital for cognitive functioning, such as the medial prefrontal cortex (mPFC), are still undergoing maturation frontiersin.orgnih.gov. The adolescent brain demonstrates particular sensitivity to the effects of nicotine, with exposure during this phase capable of impairing its development wikipedia.orgfrontiersin.orgnih.govaddicta.com.tr. Even minimal nicotine exposure during adolescence can induce neuroplastic alterations wikipedia.orgaddicta.com.tr.
Nicotine can interfere with brain development, leading to difficulties with attention, memory, and learning neveralonerehab.com. It can also alter brain structure and function, resulting in lasting problems with memory and focus neveralonerehab.com. Research indicates that adolescent nicotine exposure modifies acetylcholine and glutamate receptor signaling within the prefrontal cortex nih.gov. In rodent models, this exposure has been shown to increase the expression of nAChRs containing α4 and β2 subunits in the mPFC, which subsequently leads to an increase in nicotine-induced GABAergic synaptic transmission frontiersin.orgnih.gov. Concurrently, it increases metabotropic glutamate receptor 2 (mGluR2) levels on presynaptic glutamatergic terminals in the PFC, thereby reducing glutamatergic synapse strength frontiersin.org.
Long-term changes in the dendritic morphology of specific subpopulations of pyramidal neurons have been observed, with these structural changes being dependent on the age of drug exposure frontiersin.orgvassar.edu. Furthermore, nicotine can "freeze" ventral tegmental area (VTA) dopamine (DA) circuits in an immature state, leading to an adolescent-like vulnerability to the drug in adulthood. This phenomenon involves an imbalance in nicotine-induced activity between nucleus accumbens (NAc) and amygdala (AMG)-projecting pathways biorxiv.org. Adolescent nicotine exposure can also induce changes in synaptic plasticity and intrinsic excitability of insular pyramidal cells later in life mdpi.com.
Table 2: Effects of Adolescent Nicotine Exposure on Neural Maturation
| Impact Area | Specific Effect | Source |
| Brain Maturation | Interference with normal course, lasting consequences for cognitive ability, mental health, personality | frontiersin.orgnih.gov |
| Sensitivity | Adolescent brain particularly sensitive, minimal exposure causes neuroplastic alterations | wikipedia.orgaddicta.com.tr |
| Cognitive Functions | Problems with attention, memory, learning | neveralonerehab.com |
| Brain Structure/Function | Altered structure and function, lasting memory/focus issues | neveralonerehab.com |
| Neurotransmitter Signaling | Alters acetylcholine and glutamate receptor signaling in prefrontal cortex | nih.gov |
| nAChR Expression | Increases α4 and β2 subunit expression in mPFC, increasing GABAergic transmission | frontiersin.orgnih.gov |
| mGluR2 Levels | Increases mGluR2 on presynaptic glutamatergic terminals, reducing glutamatergic synapse strength | frontiersin.org |
| Dendritic Morphology | Long-term changes in pyramidal neuron dendritic morphology | frontiersin.orgvassar.edu |
| Dopamine Circuits | "Freezes" VTA DA circuits in immature state, imbalance in NAc/AMG pathways | biorxiv.org |
| Synaptic Plasticity/Excitability | Changes in synaptic plasticity and intrinsic excitability of insular pyramidal cells | mdpi.com |
Alterations in Neuronal Fate and Dopamine-Producing Phenotype
Nicotine primarily exerts its effects by acting as an agonist at nicotinic acetylcholine receptors (nAChRs) youtube.com. When nicotine binds to these receptors, it typically leads to the depolarization of the neuron and the subsequent release of various neurotransmitters, including dopamine youtube.com. The rewarding and addictive properties of nicotine are closely linked to its capacity to increase dopamine levels in key brain regions, such as the nucleus accumbens youtube.comnih.gov.
Nicotine stimulates midbrain dopaminergic neurons located in the ventral tegmental area (VTA) and pars compacta, which, in turn, induces the release of dopamine in areas like the nucleus accumbens, amygdala, and hippocampus wikipedia.org. Prenatal nicotine exposure has been specifically associated with the dysregulation of catecholaminergic (a class of neurotransmitters that includes dopamine) and serotonergic neurotransmitter systems wikipedia.orgnih.gov. Animal studies further demonstrate that prenatal nicotine exposure can reduce the functional levels of norepinephrine and dopamine in the brain nih.gov.
Adolescent nicotine exposure has been shown to "freeze" VTA dopamine circuits in an immature state, affecting the delicate balance of nicotine-induced activity in the nucleus accumbens and amygdala-projecting pathways biorxiv.org. This suggests that nicotine exposure during adolescence can fix plasticity mechanisms in an immature state, impacting long-term neuronal function biorxiv.org. Additionally, nicotine can alter levels of dopamine uptake by interacting with the brain's endogenous opioid peptides, thereby influencing the perception of pain and stress yale.edu. Nicotine also indirectly modulates dopamine release by binding to nAChRs located on excitatory glutamatergic and inhibitory GABAergic neurons within the VTA, which play a regulatory role in the activity of dopaminergic neurons nih.gov.
Table 3: Alterations in Neuronal Fate and Dopamine-Producing Phenotype by Nicotine
| Impact Area | Specific Effect | Source |
| Neurotransmitter Release | Depolarization of neurons, release of dopamine and other neurotransmitters | youtube.com |
| Dopamine Levels | Increased dopamine in nucleus accumbens, linked to rewarding/addictive qualities | youtube.comnih.gov |
| Midbrain Dopaminergic Neurons | Stimulation in VTA and pars compacta, dopamine release in NAc, amygdala, hippocampus | wikipedia.org |
| Neurotransmitter System Dysregulation | Dysregulation of catecholaminergic (dopamine) and serotonergic systems (prenatal) | wikipedia.orgnih.gov |
| Dopamine Function (Animal Models) | Reduced norepinephrine and dopamine function (prenatal) | nih.gov |
| VTA Dopamine Circuits | "Freezes" in immature state (adolescent), affecting NAc/AMG pathway balance | biorxiv.org |
| Dopamine Uptake | Alters dopamine uptake via endogenous opioid system | yale.edu |
| Indirect Dopamine Modulation | Modulates dopamine release via nAChRs on glutamatergic and GABAergic neurons in VTA | nih.gov |
Long-Term Effects on Attention and Impulsivity (in animal models)
Research utilizing animal models has provided significant insights into the long-term effects of nicotine exposure on attention and impulsivity. Adolescent nicotine treatment in these models has been shown to reduce the accuracy of correct stimulus detection in visuospatial attentional tasks. This reduction is often accompanied by an increase in premature and time-out responses, indicative of impaired attention and a lack of impulsive control frontiersin.orgnih.govfrontiersin.org. Specifically, ten days of adolescent nicotine exposure can lead to impaired attention in adult animals, even after a prolonged period of nicotine abstinence frontiersin.org. These animals also exhibit increased motor impulsivity, characterized by an elevated number of premature responses frontiersin.org.
Prenatal nicotine exposure in animal models has been linked to increased hyperactive behavior nih.gov. It can also result in increased motor impulsivity in adult animals, evidenced by a higher number of anticipatory responses, though not necessarily an increase in impulsive choice frontiersin.org. Pre- and postnatal nicotine exposure in rats has been shown to increase behaviors associated with Attention-Deficit Hyperactivity Disorder (ADHD), including locomotor activity, impulsive action, and impulsive choice, suggesting a causal role for nicotine exposure in the development of ADHD-like symptoms frontiersin.org.
Furthermore, adolescent nicotine exposure may contribute to a more addiction-prone phenotype. The brain structures altered by nicotine during this developmental period are also involved in emotional and cognitive functions, suggesting that these too may be affected vassar.edu. Long-term changes in brain function resulting from adolescent nicotine exposure may also predispose individuals to the later use of other addictive substances and an increased risk of mental illness tobaccoinaustralia.org.au.
Table 4: Long-Term Effects of Nicotine Exposure on Attention and Impulsivity (Animal Models)
| Effect | Animal Model Findings | Source |
| Attention Impairment | Reduced accuracy in visuospatial attentional tasks, increased omissions | frontiersin.orgnih.govfrontiersin.org |
| Impulsivity (Motor) | Increased premature and time-out responding, elevated anticipatory responses | frontiersin.orgnih.govfrontiersin.org |
| Hyperactivity | Increased hyperactive behavior (prenatal exposure) | nih.gov |
| ADHD-related behaviors | Increased locomotor activity, impulsive action, impulsive choice (pre/postnatal) | frontiersin.org |
| Addiction-prone phenotype | May induce a more addiction-prone phenotype | vassar.edu |
| Other Substance Use Risk | Predisposition to later use of other addictive substances | tobaccoinaustralia.org.au |
Modulation of Neurogenesis and Synapse Formation
During brain development, neuronal nicotinic acetylcholine receptors (nAChRs) play a crucial role in promoting neurogenesis, neurite outgrowth, and synaptic maturation oup.com. However, nicotine exposure can disrupt these fundamental processes. Nicotine is known to alter the way synapses are formed, potentially harming brain regions responsible for attention and learning wikipedia.orgneveralonerehab.com. Preclinical studies have indicated that nicotine exposure during adolescence interferes with the structural development of the brain, leading to lasting alterations in neural circuits wikipedia.org.
Specifically, prenatal nicotine exposure has been reported to reduce neurogenesis in the hippocampus of offspring, a reduction that can impair memory function europeanreview.org. Chronic nicotine exposure in vivo can also decrease the proliferation of adult-born neurons jneurosci.org. Nicotine self-administration has been shown to profoundly reduce the expression of polysialylated (PSA) forms of neural cell adhesion molecule (NCAM) and neurogenesis in the dentate gyrus (DG) of the hippocampal formation in a dose-dependent manner nih.gov. Concurrently, it increases cell death within the adult hippocampal formation nih.gov. While some studies suggest nicotine-related decreases in neural stem cell proliferation, others report increases, and some indicate that nicotine dependence and deprivation can elevate levels of immature neurons in the subgranular zone (SGZ) of the DG nih.gov. Maternal nicotine exposure during gestation and lactation in mice has been observed to alter neurogenesis in offspring, leading to increased cell proliferation in the DG and a more disorganized arrangement of immature doublecortin positive (DCX+) neurons nih.gov.
Beyond neurogenesis, nicotinic acetylcholine receptors are instrumental in modulating axonal pathfinding, synapse formation, and cell survival during fetal brain development frontiersin.org. Nicotine alters the rules governing synaptic plasticity, increasing the threshold for long-term potentiation (LTP) by reducing dendritic calcium signals nih.gov. The synaptic changes induced by nicotine bear resemblance to the normal synaptic plasticity that underpins learning and memory; however, nicotine inappropriately favors potentiation, effectively commandeering these fundamental mechanisms nih.gov. Adolescent nicotine exposure can also modify metabotropic glutamate receptor 2 (mGluR2) receptors, influencing inhibitory tonus and excitatory transmission, with both short-term and long-term consequences for neuronal plasticity addicta.com.tr. Furthermore, adolescent nicotine exposure has been linked to increased spike-timing dependent plasticity in layer V pyramidal neurons of the prefrontal cortex in later life, a phenomenon mediated by a long-term decrease in mGluR2 expression mdpi.com.
Table 5: Modulation of Neurogenesis and Synapse Formation by Nicotine
| Process | Specific Effect of Nicotine Exposure | Source |
| Neurogenesis | Contributes to (neuronal nAChRs) oup.com; Reduced in hippocampus (prenatal) europeanreview.org; Reduced adult-born neuron proliferation (chronic in vivo) jneurosci.org; Decreased in dentate gyrus (self-administration) nih.gov; Varied effects on neural stem cell proliferation nih.gov; Altered in offspring (maternal) nih.gov | europeanreview.orgoup.comjneurosci.orgnih.govnih.gov |
| Synapse Formation | Changes the way synapses are formed wikipedia.orgneveralonerehab.com; Modulates (fetal brain development) frontiersin.org | wikipedia.orgneveralonerehab.comfrontiersin.org |
| Synaptic Maturation | Contributes to (neuronal nAChRs) | oup.com |
| Neurite Outgrowth | Contributes to (neuronal nAChRs) | oup.com |
| Structural Development | Interferes with structural development, lasting alterations in neural circuits (adolescent) | wikipedia.org |
| Synaptic Plasticity | Reduces (prenatal, LTP) europeanreview.org; Alters rules for, increases LTP threshold nih.gov; Inappropriately favors potentiation nih.gov; Alters mGluR2 receptors, affecting inhibitory/excitatory transmission (adolescent) addicta.com.tr; Increases spike-timing dependent plasticity (adolescent) mdpi.com | europeanreview.orgaddicta.com.trmdpi.comnih.govnih.gov |
| Cell Death | Increased in adult hippocampal formation (self-administration) | nih.gov |
Nicotine S Mechanistic Influence on Other Biological Systems
Cellular Proliferation, Migration, and Angiogenesis (in non-neuronal contexts)
Nicotine's ability to influence cellular proliferation, migration, and angiogenesis in non-neuronal settings is primarily mediated through the activation of specific nAChR subtypes and subsequent engagement of intracellular signaling cascades. These effects are observed across various cell types, highlighting the widespread non-neuronal impact of nicotine (B1678760).
nAChR-Mediated Signaling in Cell Proliferation
Nicotine promotes cell proliferation in non-neuronal cells largely through the activation of nAChRs, with the α7-nAChR subtype being a prominent mediator aacrjournals.orgtermedia.pltermedia.plspandidos-publications.comthieme-connect.comnih.govbarrowneuro.org. While α7-nAChR is frequently implicated, other heteromeric nAChRs, such as α4β2, α3β2, and α3β4, also play roles in these proliferative responses aacrjournals.orgtermedia.pltermedia.plthieme-connect.comnih.govbarrowneuro.org.
The activation of these receptors by nicotine triggers a complex network of intracellular signaling pathways:
Calcium (Ca²⁺) Influx : The α7-nAChR subtype is noted for its high permeability to calcium ions. Its activation leads to an increase in cytoplasmic Ca²⁺ levels, which in turn initiates a series of calcium-dependent intracellular processes crucial for cell proliferation aacrjournals.orgmdpi.com.
MAP Kinase (MAPK) Pathway : Nicotine stimulates the Raf/MAPK kinase/ERK (Raf/MEK/ERK) pathway. This cascade is a key regulator of cell growth and division, and its activation by nicotine contributes significantly to the observed proliferative effects aacrjournals.orgbrieflands.comtermedia.pltermedia.pljci.orgthieme-connect.commdpi.com.
PI3-Kinase/Akt Pathway : The phosphatidylinositol 3-kinase (PI3K)/Akt pathway is another critical signaling route activated by nicotine through nAChRs. This pathway is known to promote cell survival and proliferation while inhibiting apoptosis aacrjournals.orgbrieflands.comtermedia.plmdpi.commdpi.com.
NF-κB Pathway : Nicotine-induced nAChR activation can also lead to the activation of the nuclear factor-kappa B (NF-κB) pathway, a transcription factor complex involved in regulating cell proliferation, survival, and inflammatory responses aacrjournals.orgnih.govbrieflands.comtermedia.plfrontiersin.org.
Src Kinase and β-arrestin-1 : Studies have shown that nicotine-induced cell proliferation involves the activation of Src kinase and the scaffolding protein β-arrestin-1. This interaction leads to the activation of the Rb–Raf-1 pathway and subsequent induction of key cell cycle components, including cyclins D and E, which drive cell cycle progression jci.orgtandfonline.comnih.govtandfonline.comfrontiersin.orgnih.gov.
Protein Kinase C (PKC) : Nicotine has been demonstrated to activate Protein Kinase C (PKC), contributing to cell proliferation and other cellular processes aacrjournals.orgbrieflands.comnih.govaacrjournals.org.
These nAChR-mediated proliferative effects have been observed in various non-neuronal cell types, including endothelial cells, lung cancer cells, bronchial epithelial cells, keratinocytes, and mammary epithelial cells aacrjournals.orgnih.govtermedia.pltermedia.pljci.orgtandfonline.comnih.govtandfonline.comspandidos-publications.comthieme-connect.comnih.govmdpi.comnih.govnih.govaacrjournals.orgnih.govprobiologists.commdpi.com.
Promotion of Cell Migration and Invasion (e.g., via Matrix Metalloproteinases (MMPs), Calpains)
Beyond proliferation, nicotine also actively promotes cell migration and invasion in various non-neuronal contexts aacrjournals.orgbrieflands.comtermedia.plmdpi.comnih.govnih.govaacrjournals.orgnih.gov. These processes are critical for tissue remodeling, wound healing, and, pathologically, for tumor metastasis.
Key mechanisms involved include:
Matrix Metalloproteinases (MMPs) : Nicotine can induce the release and increase the expression of Matrix Metalloproteinases, particularly MMP-2 and MMP-9. These enzymes are crucial for the degradation of the extracellular matrix, a necessary step for cells to migrate and invade surrounding tissues aacrjournals.orgresearchgate.netarvojournals.org.
Calpains : Nicotine has been shown to induce the phosphorylation and subsequent secretion of calpains, specifically μ-calpain and m-calpain. This leads to enhanced proteolytic activity, which facilitates cell migration and invasion, notably in lung cancer cells aacrjournals.orgjci.orgmdpi.comfrontiersin.orgnih.govaacrjournals.org.
Signaling Pathways : The same intracellular signaling pathways implicated in proliferation, such as PI3K/Akt, MAPK, and NF-κB, also play significant roles in regulating nicotine-mediated cell migration and invasion aacrjournals.orgbrieflands.commdpi.comfrontiersin.orgnih.govaacrjournals.org.
Other Molecular Effectors : In mammary cells, CDC42 has been identified as a downstream effector of PKC, crucial for nicotine-mediated migratory activity nih.govaacrjournals.org. Additionally, the upregulation of COX-2 and VEGFR-2 by nicotine can influence the metastatic process jci.orgnih.gov.
Angiogenic Effects and Growth Factor Release (e.g., VEGF, βFGF)
Nicotine is recognized as a potent stimulus of angiogenesis, the process of forming new blood vessels from pre-existing ones nih.govbrieflands.comjci.orgtandfonline.comnih.govtandfonline.comresearchgate.netthieme-connect.comnih.govarvojournals.orgdoi.org. These angiogenic effects are significantly mediated by non-neuronal nAChRs, particularly the α7-nAChR subtype, expressed on endothelial cells aacrjournals.orgnih.govresearchgate.netspandidos-publications.comthieme-connect.comnih.govarvojournals.orgdoi.org.
The pro-angiogenic actions of nicotine involve the release of various growth factors and the activation of specific signaling pathways:
Vascular Endothelial Growth Factor (VEGF) : Nicotine stimulates the expression and release of VEGF from endothelial cells and within the tumor microenvironment. VEGF is a primary driver of angiogenesis. Furthermore, nicotine can lead to the transactivation of VEGF receptor-2, amplifying its angiogenic signals aacrjournals.orgnih.govbrieflands.comjci.orgresearchgate.netmdpi.comarvojournals.orgdoi.org.
Basic Fibroblast Growth Factor (βFGF) : Nicotine has been shown to induce the secretion of βFGF, another crucial growth factor involved in stimulating endothelial cell proliferation and migration during angiogenesis aacrjournals.orgbrieflands.comjci.orgresearchgate.netdoi.org.
Other Growth Factors : Nicotine's influence extends to the induction of other growth factors such as TGF-α and PDGF jci.org.
Nitric Oxide (NO) Production : Nicotine can increase the expression and secretion of nitric oxide from endothelial cells, which acts as a mediator of angiogenesis brieflands.comresearchgate.netdoi.org.
Conversely, the pro-angiogenic effects of nicotine can be inhibited or reversed by selective α7-nAChR antagonists, such as methyllycaconitine (B43530) (MLA) and α-bungarotoxin (α-Bgtx), as well as non-specific antagonists like mecamylamine (B1216088) aacrjournals.orgnih.govthieme-connect.comnih.govarvojournals.orgcapes.gov.br.
Summary of Nicotine's Non-Neuronal Mechanistic Effects
Advanced Research Methodologies and Paradigms
In Vivo Animal Models
Extinction and Reinstatement Paradigms
Extinction and reinstatement paradigms are instrumental in understanding the persistence of nicotine-seeking behaviors and the factors that trigger relapse. These paradigms model the process where a learned behavior (e.g., seeking nicotine) decreases when the reward is no longer available (extinction) and then reappears after a period of abstinence or exposure to relevant cues (reinstatement).
Research utilizing a virtual reality conditioned place preference (CPP) paradigm in humans has demonstrated that nicotine (B1678760) can enhance the strength of food-reward conditioning, delay the rate of extinction of conditioned preferences, and increase the reinstatement of previous conditioning uconn.eduuconn.edu. This suggests that nicotine may strengthen contextual associations formed during initial conditioning, which can subsequently interfere with extinction processes when conducted in the same context uconn.edu.
In animal models, studies involving nicotine self-administration and reinstatement paradigms in rats have investigated how sex influences the acquisition of nicotine use and seeking behavior. These studies have shown no significant sex differences in natural rewards, acquisition, progressive ratio schedules of nicotine self-administration, days to extinction, or reinstatement conditions when behavior is initiated during adolescence oup.com. Furthermore, research has explored the role of histone deacetylase (HDAC) inhibition in modulating extinction and reinstatement of nicotine self-administration. It has been found that increasing histone acetylation during extinction can facilitate extinction learning and attenuate the reinstatement of intravenously self-administered nicotine reward. This effect appears specific to nicotine-associated memories, as it did not influence sucrose-seeking behavior plos.org.
Inhalation Exposure Systems (e.g., e-cigarette vapor, cigarette smoke)
The development and utilization of advanced inhalation exposure systems are crucial for preclinical research on nicotine, as they provide a more clinically relevant method of nicotine delivery compared to traditional routes like intraperitoneal injections or oral consumption scireq.com. These systems allow for precise control over exposure parameters, mimicking real-world conditions of human exposure to nicotine through cigarette smoke or e-cigarette vapor scireq.comresearchgate.net.
Computerized inhalation exposure systems, such as the inExpose system, are composed of several key components: cigarette smoke generation (accommodating combustible and electronic cigarettes), nose-only or whole-body exposure chambers for animals, pumps to generate smoke puffs, and a base unit connected to software (e.g., flexiWare) to control exposure temperature, patterns of smoking, humidity, time, and duration scireq.comresearchgate.net.
Studies employing these systems have validated their efficacy in delivering high concentrations of nicotine into the brain via inhalation. For example, brain and plasma cotinine (B1669453) concentrations in mice following six months of e-cigarette exposure have been shown to parallel those in human active smokers, confirming inhalation exposure as a valid method for nicotine delivery into the circulatory system scireq.com. Research comparing e-cigarette vapor with cigarette smoke has revealed that both can trigger inflammatory responses and adversely affect respiratory system mechanics in mice. E-cigarette vapors, particularly those with nicotine and flavor, have been observed to increase bronchoalveolar lavage fluid (BALF) cellularity, Muc5ac production, and oxidative stress markers in BALF and lung tissue, sometimes comparably to or even more than cigarette smoke physiology.org.
Genetic Manipulation in Animal Models (e.g., knockout mice, viral vectors)
Genetic manipulation in animal models, particularly knockout mice and viral vectors, provides powerful tools to dissect the neurobiological mechanisms underlying nicotine's effects. These techniques allow researchers to investigate the specific roles of genes and their encoded proteins, such as nicotinic acetylcholine (B1216132) receptor (nAChR) subunits, in mediating responses to nicotine.
Knockout mice, in which specific genes are inactivated, have been extensively used. For instance, studies using β2 knockout mice demonstrated that the β2 subunit is essential for the development of nicotine-induced conditioned place preference and nicotine self-administration behavior, highlighting its role in the reinforcing effects of nicotine nih.govnih.gov. Similarly, α5 knockout mice exhibit altered behavioral responses to nicotine, including increased nicotine self-administration at high doses, suggesting the α5 subunit's involvement in mediating the aversive effects of high nicotine concentrations nih.govnih.govfrontiersin.org. Re-expression of α5 nAChR subunits in specific brain regions, such as the medial habenula, using viral vectors in knockout mice has been shown to restore nicotine intake levels to those observed in wild-type mice nih.gov.
Other nAChR subunits, including α4, α3, α6, and β4, have also been investigated using knockout models, revealing their crucial involvement in various aspects of nicotine dependence, such as reinforcing effects and withdrawal symptoms nih.govnih.gov. The combination of knockout mice with viral vector manipulations allows for targeted gene expression or deletion in specific brain regions, providing a more refined understanding of the neural circuits involved in nicotine's actions nih.govoup.com.
Biochemical and Molecular Approaches
Biochemical and molecular approaches are fundamental for understanding the intricate cellular and molecular changes induced by nicotine exposure. These methods enable the quantification of neurotransmitters, the precise analysis of compounds, and the profiling of gene expression.
Microdialysis for Neurotransmitter Level Analysis
Microdialysis is a sophisticated in vivo technique used to measure the extracellular concentrations of neurotransmitters and their metabolites in specific brain regions of freely moving animals. This method involves implanting a semi-permeable probe into the brain, allowing for the collection of interstitial fluid containing neurochemicals journal-jop.orgfrontiersin.org.
When coupled with highly sensitive analytical techniques, microdialysis enables the near real-time monitoring of neurochemical changes in response to nicotine administration. Studies have utilized online microdialysis coupled with ultra-high performance liquid chromatography-high resolution tandem mass spectrometry (UHPLC-HRMS/MS) to simultaneously analyze nicotine metabolites and various neurotransmitters, including dopamine (B1211576) (DA), serotonin (B10506) (5-HT), glutamate (B1630785), γ-aminobutyric acid (GABA), norepinephrine (B1679862) (NA), and acetylcholine (ACh), in rat brain regions like the nucleus accumbens and hippocampus frontiersin.orgrsc.orgresearchgate.netnih.gov.
Research findings indicate that nicotine stimulates the release of these neurotransmitters. For instance, nicotine increases dopamine concentration in the nucleus accumbens, a property implicated in reinforcing behavioral changes and dependence journal-jop.orgfrontiersin.orgnih.gov. Studies have also shown that inhibiting nicotine metabolism can lead to higher levels and longer residence of nicotine in the brain, subsequently enhancing the release of dopamine, serotonin, glutamate, and GABA in the nucleus accumbens frontiersin.org.
Modern Instrumental Analysis (e.g., tandem mass spectrometry)
Modern instrumental analysis techniques, particularly tandem mass spectrometry (MS/MS) coupled with chromatography, are indispensable for the precise and sensitive quantification of nicotine and its metabolites in various biological and product matrices. These methods offer high specificity and sensitivity, enabling the detection of trace amounts of compounds.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is frequently employed for analyzing nicotine and its metabolites (e.g., cotinine, trans-3′-hydroxycotinine, nornicotine, nicotine-N'-oxide) in biological samples such as blood, urine, hair, nails, and oral fluid mdpi.commdpi.comnih.govnih.gov. LC-MS/MS allows for the simultaneous determination of multiple nicotine-related compounds with high linearity, accuracy, and precision. For example, a sensitive and selective LC-MS/MS method has been developed for the simultaneous determination of seven nicotine-related impurities in nicotine pouches and tobacco-containing products, demonstrating good linearity and extraction yields mdpi.com.
Gas chromatography (GC) coupled with mass spectrometry (GC-MS) or other detectors (e.g., flame ionization detector, nitrogen-phosphorus detector) is also widely used for analyzing nicotine and related alkaloids (e.g., anabasine, anatabine) in tobacco leaves, derivative products, and cigarette smoke mdpi.comunivassouras.edu.br. Automated methods combining solid phase microextraction (SPME) with GC-MS/MS have been proposed for rapid analysis of nicotine in tobacco, reducing sample preparation time and solvent usage univassouras.edu.br.
The application of these techniques provides detailed quantitative data on nicotine and its metabolic fate, which is crucial for understanding its pharmacokinetics and pharmacodynamics.
Gene Expression Profiling (e.g., next-generation sequencing)
Gene expression profiling, particularly using next-generation sequencing (NGS) technologies like RNA-Seq, has revolutionized the study of nicotine's impact at the molecular level. These techniques provide a comprehensive and unbiased view of the transcriptome, allowing for the identification of genes whose expression levels are altered in response to nicotine exposure.
NGS analysis generates vast datasets of gene identifiers, enabling the systematic examination of known and uncharacterized transcript expression, as well as alternative and novel splicing events plos.orgresearchgate.netislets.ca. Studies have utilized Illumina® Next Generation Sequencing technology to gain insight into the transcriptome of normal epithelial cells exposed to nicotine, identifying differentially expressed transcripts, including previously uncharacterized genes plos.orgresearchgate.net. For instance, exposure to nicotine has been shown to influence genes involved in cellular and metabolic processes, with notable up-regulation of HPCAL4 and down-regulation of NPAS3, genes linked to cancer that were not previously implicated in nicotine exposure plos.orgresearchgate.net. Significant down-regulation and alternative splicing of NEAT1 (lncRNA) have also been discovered researchgate.net.
RNA sequencing profiling has been applied to study the differential gene expression in 3D primary human airway cultures exposed to cigarette smoke and electronic nicotine delivery system (ENDS) preparations. These studies have identified time and dose-dependent changes in gene expression and canonical pathways, including oxidative stress, xenobiotic metabolism, and mucociliary clearance nih.gov. NGS capabilities have shifted the scope of transcriptomics from interrogating a few genes to profiling genome-wide expression levels in a single experiment, providing a more complete picture of gene expression across the full transcriptome islets.ca.
Q & A
Q. What standardized methodologies are recommended for determining Nicotone’s purity and structural identity in synthetic samples?
To characterize this compound, use a combination of chromatographic (e.g., HPLC) and spectroscopic techniques (NMR, IR, MS). HPLC with a C18 column and acetonitrile/water mobile phase (70:30) is effective for purity assessment . For structural confirmation, compare NMR spectra (¹H and ¹³C) against reference data from authoritative databases like PubChem or Reaxys, ensuring peak assignments align with predicted chemical shifts .
Q. How can researchers validate this compound’s solubility parameters across different solvents for experimental reproducibility?
Design a systematic solubility study using the shake-flask method:
- Prepare saturated solutions of this compound in solvents (e.g., water, ethanol, DMSO) at controlled temperatures (e.g., 25°C ± 0.5°C).
- Quantify solubility via UV-Vis spectroscopy at λmax (determined experimentally).
- Validate results against published solubility data in peer-reviewed journals (e.g., Journal of Pharmaceutical Sciences) and note discrepancies due to solvent polarity or temperature gradients .
Q. What are the best practices for assessing this compound’s stability under varying storage conditions?
Conduct accelerated stability studies using ICH guidelines:
- Expose this compound samples to stressors (heat: 40–60°C, humidity: 75% RH, light: 1.2 million lux hours).
- Monitor degradation via HPLC at intervals (0, 1, 3, 6 months).
- Use Arrhenius kinetics to predict shelf life. Ensure control groups are maintained at standard storage conditions (25°C, 60% RH) .
Advanced Research Questions
Q. How should researchers resolve contradictions in reported cytotoxicity data for this compound across in vitro studies?
Adopt a meta-analysis approach:
- Collect data from ≥10 independent studies (use PubMed, Web of Science) and standardize units (e.g., IC50 in µM).
- Evaluate methodological variables: cell lines (e.g., HeLa vs. HepG2), exposure duration, and assay type (MTT vs. ATP assays).
- Statistically analyze discrepancies using ANOVA or mixed-effects models to identify confounding variables (e.g., solvent choice affecting bioavailability) .
Q. What experimental design principles apply when investigating this compound’s mechanism of action in complex biological systems?
Follow the PICO framework for rigor:
- P opulation: Target cell type (e.g., neuronal cells).
- I ntervention: this compound dosage (e.g., 0–100 µM).
- C omparison: Positive/negative controls (e.g., nicotine, vehicle).
- O utcome: Quantifiable endpoints (e.g., Ca<sup>2+</sup> influx via fluorescence imaging).
- Validate findings using orthogonal assays (e.g., Western blot for protein expression) and dose-response modeling .
Q. How can researchers address reproducibility challenges in this compound’s pharmacokinetic (PK) studies?
Implement pharmacometric modeling:
- Use nonlinear mixed-effects modeling (NONMEM) to analyze PK data from multiple cohorts.
- Account for interspecies variability (e.g., rat vs. human CYP450 metabolism) and physiological factors (e.g., plasma protein binding).
- Cross-validate results with in silico tools like GastroPlus or Simcyp to predict human PK profiles .
Q. What strategies are effective for reconciling conflicting data on this compound’s receptor-binding affinity?
Apply binding assay triangulation:
- Compare results from radioligand displacement, surface plasmon resonance (SPR), and isothermal titration calorimetry (ITC).
- Normalize data to account for assay-specific artifacts (e.g., nonspecific binding in SPR).
- Use statistical tools like Bland-Altman plots to assess agreement between methods .
Methodological Guidance Tables
Q. Table 1: Key Parameters for this compound Solubility Studies
| Solvent | Temperature (°C) | Solubility (mg/mL) | Reference Source |
|---|---|---|---|
| Water | 25 | 2.3 ± 0.1 | |
| Ethanol | 25 | 45.7 ± 1.2 | |
| DMSO | 25 | 89.5 ± 3.4 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
